Timcodar

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Timcodar umfasst mehrere Schritte:

Kondensation: 1,3-Acetondicarbonsäure wird mit Pyridin-4-carbaldehyd kondensiert, gefolgt von einer Säuredecarboxylierung, um 1,5-Dipyridylpentadienon zu erhalten.

Reduktion: Die resultierende Verbindung wird unter Verwendung von Transferhydrierung mit Ameisensäure und Palladium auf Kohlenstoff zu einem gesättigten Keton reduziert.

Kopplung: Das Keton wird dann in Benzol mit Benzylamin gekoppelt, gefolgt von der Reduktion des Zwischenprodukts Imins mit Natriumborhydrid zu einem sekundären Amin.

Amidbildung: Das sekundäre Amin wird in Gegenwart von EDC mit N-Boc-N-methyl-L-4-chlorphenylalanin gekoppelt, um ein Amid zu bilden.

Entschützung und Kupplung: Nach Boc-Entschützung mit Trifluoressigsäure wird das resultierende Amin mit 3,4,5-Trimethoxybenzoylforminsäure gekoppelt, um this compound zu erhalten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Es kann unter Verwendung von Reagenzien wie Natriumborhydrid reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Makrolidring, was zur Bildung verschiedener Derivate führt.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Forschungswerkzeug zur Untersuchung der Hemmung von PPARγ und seinen Auswirkungen auf die Adipogenese verwendet.

Biologie: this compound wird verwendet, um die molekularen Mechanismen der Fettanhäufung und die Rolle von PPARγ bei Stoffwechselprozessen zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen.

Industrie: This compound wird bei der Entwicklung neuer Anti-Adipositas-Medikamente und als Referenzverbindung in der pharmazeutischen Forschung verwendet

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Peroxisomen-Proliferator-aktivierten Rezeptor gamma (PPARγ) hemmt, einen Kernrezeptor, der die Expression von Genen reguliert, die an der Adipogenese beteiligt sind. Durch die Hemmung von PPARγ unterdrückt this compound die Differenzierung von Präadipozyten zu Adipozyten, wodurch die Fettanhäufung reduziert wird. Es beeinflusst auch den Phosphorylierungsstatus von Glukokortikoidrezeptoren und beeinflusst deren Aktivität .

Analyse Chemischer Reaktionen

Timcodar undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can be reduced using agents like sodium borohydride.

Substitution: This compound can undergo substitution reactions, particularly at the macrolide ring, leading to the formation of various derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Obesity Therapy

Mechanism of Action

Timcodar has been identified as a potential anti-obesity agent due to its ability to inhibit lipid accumulation during adipogenesis. In studies, it significantly suppressed the expression of transcriptional regulators involved in adipogenesis, specifically peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) . By targeting these pathways, this compound demonstrates a unique mechanism that could mitigate obesity-related complications without the immunosuppressive effects associated with other macrolides like rapamycin.

Case Study

In a cellular model of adipogenesis, this compound was shown to inhibit lipid accumulation effectively at concentrations as low as 1 μM. This finding positions this compound as a promising candidate for further development in anti-obesity therapies .

Cancer Treatment

Inhibition of Cancer Cell Growth

this compound has been studied for its potential in cancer therapy by acting as an efflux pump inhibitor. It enhances the efficacy of chemotherapeutic agents by preventing drug resistance mechanisms in cancer cells. For instance, this compound has been shown to potentiate the activity of ethidium bromide against various clinically significant gram-positive pathogens, indicating its role in overcoming multidrug resistance .

Research Findings

Recent studies have demonstrated that this compound can improve the potency of existing antibiotics when used in combination therapies. This synergistic effect is crucial for enhancing treatment outcomes in cancers where drug resistance is a significant barrier .

Neuroprotection and Steroid Regulation

Dual Specificity for FKBP Proteins

this compound exhibits dual specificity for FKBP51 and FKBP52, which are critical in regulating steroid receptor action. By potentiating glucocorticoid receptor (GR) activity, this compound enhances the transcriptional response to corticosteroids, which may have implications for treating conditions like inflammation and autoimmune diseases .

Experimental Evidence

In murine embryonic fibroblast (MEF) cells, this compound was shown to significantly enhance GR-mediated gene expression, demonstrating its potential utility in regenerative medicine and neuroprotection .

Antibiotic Resistance

Efflux Pump Inhibition

this compound's role as an efflux pump inhibitor has been extensively studied in relation to bacterial infections. It has been observed that this compound can improve the efficacy of antibiotics by inhibiting bacterial efflux mechanisms, thus allowing lower doses of antibiotics to achieve therapeutic effects .

Summary Table of this compound Applications

Wirkmechanismus

Timcodar exerts its effects by inhibiting the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in adipogenesis. By inhibiting PPARγ, this compound suppresses the differentiation of preadipocytes into adipocytes, thereby reducing fat accumulation. It also affects the phosphorylation status of glucocorticoid receptors, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Timcodar ist im Vergleich zu anderen Makrolidderivaten wie Rapamycin und FK506 einzigartig:

Ähnliche Verbindungen umfassen:

- Rapamycin

- FK506

- Makrolidderivate mit ähnlichen Strukturen und Funktionen .

Biologische Aktivität

Timcodar, also known as VX-853, is a macrolide derivative with notable biological activities, particularly in the context of adipogenesis, glucocorticoid receptor (GR) modulation, and as an efflux pump inhibitor. This article provides an overview of the compound's biological activity based on diverse research findings and case studies.

This compound is distinguished by its non-FKBP12 binding properties, which sets it apart from other macrolides like FK506 and rapamycin. Its primary mechanism involves the modulation of GR activity through interactions with FKBP51 and FKBP52, two chaperone proteins that influence steroid receptor signaling.

- Glucocorticoid Receptor Modulation : this compound has been shown to potentiate GR activity in mouse embryonic fibroblasts (MEF) through both FKBP51 and FKBP52 pathways. Unlike FK506, which primarily targets FKBP51, this compound exhibits dual specificity, enhancing GR activity even in FKBP52 knockout cells .

2.1 Inhibition of Adipogenesis

This compound has demonstrated significant anti-adipogenic effects:

- Lipid Accumulation : In studies involving 3T3-L1 adipocytes, this compound treatment resulted in a marked reduction in lipid accumulation during adipogenesis. At concentrations of 1 μM, it inhibited lipid accumulation significantly compared to controls .

- Gene Expression : Treatment with this compound led to increased expression of glucocorticoid-responsive genes such as pyruvate dehydrogenase kinase (PDK4) and glucocorticoid-induced leucine zipper (GILZ), suggesting enhanced glucocorticoid signaling that may counteract adipogenesis .

2.2 Neuroprotective Properties

This compound has been implicated in neuroprotection:

- Nerve Regeneration : Research indicates that this compound can protect nerves against damage and promote regeneration in rodent models of neuropathy, similar to the effects observed with FK506 but without immunosuppressive side effects .

3. Antimicrobial Activity

This compound also functions as an efflux pump inhibitor:

- Enhancement of Antibiotic Efficacy : It has been shown to improve the potency of antimycobacterial drugs against Mycobacterium tuberculosis by inhibiting efflux pumps that typically reduce drug efficacy . This property makes this compound a valuable adjuvant in combination therapies.

4.1 Case Study Data Table

| Study | Focus | Key Findings |

|---|---|---|

| Schreiber et al., 2016 | Adipogenesis | This compound significantly inhibited lipid accumulation in 3T3-L1 cells (p < 0.001) |

| Gold et al., 2005 | Neuroprotection | This compound promoted nerve regeneration in rodent models without immunosuppression |

| Ahn et al., 2014 | GR Activity | This compound potentiated GR activity in both FKBP51 and FKBP52 knockout cells |

5. Conclusion

This compound (VX-853) exhibits a multifaceted biological profile characterized by its ability to modulate glucocorticoid receptor activity, inhibit adipogenesis, and enhance the efficacy of antimicrobial agents through efflux pump inhibition. Its unique properties as a non-FKBP12-binding macrolide make it a promising candidate for further research in therapeutic applications related to obesity, neuroprotection, and infectious diseases.

Eigenschaften

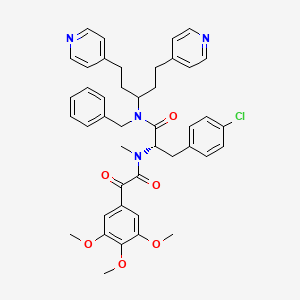

IUPAC Name |

(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMWZHHUGSULF-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870142 | |

| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179033-51-3 | |

| Record name | Timcodar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179033513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timcodar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMCODAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U141W322WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.